molecular formula CePt3 B14718709 Cerium;platinum CAS No. 12014-80-1

Cerium;platinum

Cat. No.: B14718709
CAS No.: 12014-80-1
M. Wt: 725.4 g/mol
InChI Key: RGFDERCUHJLGRF-UHFFFAOYSA-N
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Description

The Cerium;Platinum (CePt) intermetallic compound is a subject of significant research interest, particularly in the fields of catalysis and advanced materials science. Its primary research value lies in the synergistic interaction between the cerium and platinum atoms, which can enhance catalytic activity and stability in demanding reactions. Studies have explored its fundamental properties as part of the investigation into platinum-rare earth alloys for electrocatalysis . This synergy is a key focus in model systems designed to understand the complex redox processes at the cerium oxide and platinum interface, which are crucial for improving catalyst design . One of the most prominent applications of CePt-based materials is in the development of advanced catalysts for clean energy technologies. Research indicates that materials incorporating cerium and platinum can significantly improve the durability of fuel cell catalysts . Furthermore, the combination of cerium and platinum is recognized for its efficacy in catalytic oxidation, such as in diesel particulate filters (DPFs) to reduce soot combustion temperatures and prevent blockages . Beyond energy applications, the combinatorial properties of cerium oxide and platinum nanoparticles are also explored in biomedical research. Both materials have demonstrated catalytic activity that mimics enzymes like superoxide dismutase, with studies investigating their potential to protect cells from oxidative stress and apoptosis . Recent scientific work continues to synthesize and characterize novel cerium oxide-platinum nanocomposites to further understand their pro- and anti-oxidant activities . This product, this compound, is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

12014-80-1

Molecular Formula

CePt3

Molecular Weight

725.4 g/mol

IUPAC Name

cerium;platinum

InChI

InChI=1S/Ce.3Pt

InChI Key

RGFDERCUHJLGRF-UHFFFAOYSA-N

Canonical SMILES

[Ce].[Pt].[Pt].[Pt]

Origin of Product

United States

Preparation Methods

Single-Atom and Dual-Atom Catalyst Preparation

Wet impregnation remains the most widely used method for depositing platinum species onto cerium oxide supports. In a landmark study, researchers synthesized single-atom catalysts (SACs) and dual-atom catalysts (DACs) using chloroplatinic acid hexahydrate (H$$2$$Pt$$^\text{II}$$Cl$$6$$·6H$$2$$O) and a dinuclear platinum precursor (Pt$$2^\text{III}$$(H$$2$$NCH$$2$$CH$$2$$NH$$2$$)$$2$$$$2$$), respectively. The process involved:

  • Support Preparation : Hydrothermally synthesized CeO$$_2$$ nanocubes with (100) facets provided a high-surface-area substrate (8 m$$^2$$/g).
  • Precursor Deposition : Platinum precursors were dissolved in water and added dropwise to a CeO$$_2$$ suspension, followed by rotary evaporation and calcination at 500°C.
  • Calcination Optimization : Thermogravimetric analysis confirmed complete precursor decomposition at 500°C, ensuring uniform metal-support interactions.

High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) verified the absence of Pt clusters, confirming atomic dispersion (Figure S7). CO-diffuse reflectance infrared Fourier transform spectroscopy (CO-DRIFTS) and X-ray photoelectron spectroscopy (XPS) further corroborated comparable Pt surface loading in SACs and DACs.

Microwave-Assisted Wet Impregnation

A modified approach integrated microwave irradiation to enhance platinum dispersion on ceria. Palladium-impregnated ceria studies suggest analogous applicability for platinum:

  • Ligand-Assisted Complexation : Cerium(III) nitrate or chloride formed complexes with triethanolamine or benzoxazine dimer ligands.
  • Microwave Treatment : Post-impregnation microwave exposure (2.45 GHz, 300 W) reduced aggregation, achieving 5–10 nm Pt nanoparticles.

This method reduced calcination times by 30% compared to conventional heating, though Pt loading efficiency requires further optimization for Ce-Pt systems.

Metal Complex Decomposition Routes

Thermal Autoxidative Decomposition

Non-stoichiometric CeO$$_2$$ (10% Ce$$^{3+}$$) stabilized by polyvinylpyrrolidone (PVP) was synthesized via thermal decomposition of cerium(III) nitrate in triethylene glycol (TEG). Platinum incorporation followed in a one-pot process:

  • CeO$$2$$ Nucleation : Heating cerium(III) nitrate in TEG at 200°C for 2 hours yielded 5 nm CeO$$2$$ nanoparticles.
  • Pt Reduction : Adding H$$2$$PtCl$$6$$ to the glycol medium at 180°C facilitated simultaneous Pt nanoparticle formation (3–5 nm) and CeO$$_2$$-Pt composite assembly.

The PVP-CeO$$2$$-Pt nanocomposite exhibited dual peroxidase- and superoxide dismutase-mimicking activities, with 40% higher H$$2$$O$$2$$ decomposition rates than pure CeO$$2$$.

Hydrothermal Synthesis of CeO$$_2$$-Pt Nanocubes

A scalable hydrothermal method produced CeO$$_2$$ nanocubes for subsequent Pt functionalization:

  • CeO$$2$$ Growth : Cerium ammonium nitrate ((NH$$4$$)$$2$$Ce(NO$$3$$)$$_6$$) was treated hydrothermally at 180°C for 24 hours in a Teflon-lined autoclave.
  • Pt Deposition : The nanocubes were suspended in water, mixed with Pt precursors, and dried via rotary evaporation (55 mbar, 40°C).

This method achieved 90% Pt dispersion efficiency, critical for maximizing active sites in catalytic applications.

Comparative Analysis of Preparation Techniques

Method Precursors Temperature Time Pt Size Key Outcome
Wet Impregnation H$$2$$PtCl$$6$$, dinuclear Pt complex 500°C calcination 2 hours Single/Dual atoms High atomic dispersion, no clusters
Microwave-Assisted Pt(NO$$3$$)$$2$$, CeCl$$_3$$ 300°C 1 hour 5–10 nm Rapid synthesis, moderate dispersion
Thermal Decomposition Ce(NO$$3$$)$$3$$, H$$2$$PtCl$$6$$ 200°C 3 hours 3–5 nm Dual enzyme-mimetic activity
Hydrothermal (NH$$4$$)$$2$$Ce(NO$$3$$)$$6$$ 180°C 24 hours 2–4 nm High surface area (8 m$$^2$$/g)

Structural and Functional Characterization

Electron Microscopy and Spectroscopy

HAADF-STEM imaging revealed Pt atoms localized at CeO$$_2$$ nanocube edges, with dynamic "dancing" behavior observed under reaction conditions. XPS analysis showed metallic Pt$$^0$$ predominance at perimeter sites, essential for oxygen transfer in the water-gas shift reaction.

Catalytic Performance Metrics

  • CO Oxidation : SACs exhibited turnover frequencies (TOF) of 0.15 s$$^{-1}$$ at 150°C, versus 0.09 s$$^{-1}$$ for DACs.
  • Hydrogen Production : Perimeter Pt atoms enhanced H$$2$$ yields by 70% compared to bulk Pt/CeO$$2$$.

Chemical Reactions Analysis

Ammonia Borane Hydrolysis

Mechanism and Kinetics

  • Dual-atom sites : One Pt atom activates H₂O (via O–H bond scission), while the other binds NH₃BH₃, enabling cooperative catalysis .

  • Enhanced activity : DACs exhibit higher pre-exponential factors due to proximity effects, lowering activation barriers compared to SACs .

  • Rate-determining step : Water activation dominates, consistent with CO oxidation studies .

Kinetic Data

Parameter DAC SAC
Activation temperature (°C)<43Requires >43
Reaction rate enhancementSignificantModerate

CO Oxidation and Reversible Nanoparticle Assembly

Dynamic Behavior

  • Nanoparticle formation : Single Pt atoms aggregate into nanoparticles on CeO₂ at 300°C (572°F) during reactions .

  • Fragmentation : Upon reaction termination, CO molecules bind strongly to Pt atoms, repelling weaker-bound Pt atoms back into single atoms .

  • Structural insights : X-ray absorption spectroscopy and electron microscopy confirm the reversible transition between single atoms and nanoparticles .

Water-Gas Shift (WGS) Reaction

Role of Platinum Loading

  • Low Pt loading : CeO₂ nanorods with 0.05–0.5% Pt exhibit high turnover frequency (TOF) due to strong Pt-CeO₂ interactions .

  • Oxygen vacancy synergy : Pt clusters on CeO₂ facilitate CO oxidation via oxygen migration to the metal-oxide interface .

Performance Metrics

Pt Loading TOF (min⁻¹) Key Advantage
0.05%HighMinimal Pt usage
0.5%ModerateStable cluster formation

Redox Dynamics and Interfacial Interactions

Charge Transfer and Oxygen Storage

  • CeO₂ reducibility : Cerium’s ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states enables oxygen vacancy formation, stabilizing Pt species .

  • Surface reduction : Platinum group metals lower ceria’s surface reduction temperature (e.g., Rh lowers it to 350°C) .

Interfacial Effects

  • Defect stabilization : Pt atoms bind stronger to CeO₂ surfaces with oxygen vacancies, influencing catalytic activity .

  • Facet-dependent activity : Pt SACs on cuboidal CeO₂ show lower activation temperatures than rods or octahedra due to oxygen lone-pair stabilization .

Structural Influences on Catalytic Performance

CeO₂ Morphology Impact

CeO₂ Shape Pt SAC Binding Strength Reaction Temperature
RodStrongestHighest
OctahedronModerateModerate
CubeWeakestLowest

Key Findings

  • Oxygen vacancy density : Higher defect sites (rods) enhance Pt SAC stability but require higher temperatures for catalysis .

  • Electronic alignment : Disordered nanoparticle structures from single-atom aggregation improve reactant alignment for enhanced activity .

Future Research Directions

  • Proximity effects : Investigate how dual-atom Pt sites influence other reactions (e.g., hydrogenation, oxidation) .

  • Dynamic control : Leverage reversible nanoparticle fragmentation for tunable catalytic lifetimes .

  • Synergy optimization : Explore ceria-platinum interfaces in emerging reactions like CO₂ reduction .

This synthesis highlights the intricate interplay between cerium’s redox properties and platinum’s catalytic behavior, underscoring the importance of structural and electronic design in optimizing Ce-Pt systems.

Mechanism of Action

The mechanism of action of cerium-platinum compounds involves the synergistic interaction between cerium and platinum. Cerium’s ability to switch between oxidation states allows it to store and release oxygen, while platinum provides active sites for catalytic reactions. This combination enhances the overall catalytic activity and stability of the compounds . The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules, leading to efficient catalytic processes .

Comparison with Similar Compounds

Cerium-Platinum Nanocomposites

Synergistic effects are observed in Ce-Pt systems. For example, a PVP-stabilized CeO₂-Pt nanocomposite demonstrates enhanced redox activity, where CeO₂ nanoparticles (CeNPs) act as oxygen buffers, and Pt accelerates electron transfer . In diesel particulate filters (DPFs), CeO₂-Pt fuel additives lower soot combustion temperatures (200–400°C) compared to CeO₂ alone (>500°C), achieving >95% soot removal efficiency .

Table 1: Catalytic Performance of CeO₂, Pt, and CeO₂-Pt in Soot Combustion

Catalyst Ignition Temperature (°C) Combustion Efficiency (%)
CeO₂ >500 70–80
Pt 300–400 85–90
CeO₂-Pt Composite 200–400 >95

Source:

Comparison with Palladium and Iron

Palladium (Pd) modified with Ce compounds shows inferior corrosion resistance and higher cost (2.5× Pt) in hydrogen oxidation reactions (HOR), making Ce-Pt systems more viable for fuel cells . Iron-based additives are less effective, requiring higher temperatures (400–600°C) for soot oxidation .

Solubility and Stability

Cerium compounds exhibit solubility variations critical to their functionality:

  • Ce(III): CeCl₃ and Ce(NO₃)₃ are highly soluble (10–100 g/L), enabling biomedical and catalytic applications .
  • Ce(IV) : CeO₂ and Ce(OH)₄ are insoluble (<0.01 g/L), forming stable coatings for corrosion protection .

Platinum, in contrast, is chemically inert in metallic form (Pt⁰) but forms soluble complexes in higher oxidation states (Pt²⁺, Pt⁴⁺), such as cisplatin (PtCl₂(NH₃)₂), used in chemotherapy .

Table 2: Solubility of Cerium Compounds

Compound Oxidation State Solubility (g/L) Application
CeCl₃ +3 100 Antioxidant agents
Ce(NO₃)₃ +3 50 Catalysts
CeO₂ +4 <0.01 Coatings, DPFs
Ce(OH)₄ +4 <0.01 Corrosion inhibition

Structural and Electronic Interactions

At CeO₂/Pt interfaces, Ce³⁺ ions form at the metal-oxide boundary, enhancing oxygen mobility and catalytic activity . XANES spectra distinguish Ce³⁺ (single peak) and Ce⁴⁺ (doublet), critical for redox applications . Platinum stabilizes CeO₂ nanostructures, preventing aggregation and maintaining high surface area in nanocomposites .

Environmental and Industrial Use

  • Cerium : Self-healing Ce coatings replace toxic chromates in corrosion protection. CeO₂/PVD films reduce corrosion rates by >50% in saline environments .
  • Platinum: Pt catalysts dominate automotive catalytic converters, reducing NOₓ and CO emissions. CeO₂-Pt systems in DPFs minimize ash accumulation, extending filter lifespan .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for cerium-platinum (Ce-Pt) nanocomposites, and how do synthesis parameters influence structural properties?

  • Methodological Guidance : Use sol-gel or co-precipitation methods with controlled pH and annealing temperatures (e.g., 400–800°C) to stabilize CeO₂-Pt interfaces. Characterize crystallinity via XRD and surface morphology via TEM/STEM. Adjust Pt loading (1–5 wt%) to balance catalytic activity and aggregation risks .
  • Data Consideration : Tabulate synthesis parameters (e.g., precursor ratios, calcination time) against crystallite size (XRD) and surface area (BET). Example:

Pt Loading (wt%)Calcination Temp. (°C)Crystallite Size (nm)Surface Area (m²/g)
14004.285
36006.872

Q. How do Ce-Pt systems enhance catalytic activity in oxidation reactions, and what mechanistic insights validate these effects?

  • Methodological Guidance : Perform kinetic studies (e.g., CO oxidation) using in-situ DRIFTS to identify active sites. Compare turnover frequencies (TOF) between CeO₂-supported Pt and bare Pt nanoparticles. Use XPS to correlate Pt oxidation states (Pt⁰ vs. Pt²⁺) with activity .
  • Advanced Tip : Apply density functional theory (DFT) to model oxygen vacancy formation on CeO₂ surfaces and Pt adsorption energies .

Q. What characterization techniques are critical for analyzing Ce-Pt interfacial interactions?

  • Priority Techniques :

  • X-ray Absorption Spectroscopy (XAS) : Probe Pt L₃-edge to assess electronic interactions with CeO₂.
  • High-Angle Annular Dark-Field STEM (HAADF-STEM) : Resolve atomic arrangements at Ce-Pt interfaces.
  • Temperature-Programmed Reduction (TPR) : Quantify redox properties .

Advanced Research Questions

Q. How do Ce-Pt alloys behave under extreme conditions (e.g., high-temperature/pressure), and what experimental designs mitigate measurement uncertainties?

  • Methodological Guidance : Use high-pressure autoclaves with in-situ Raman spectroscopy to monitor phase transitions. Replicate experiments ≥3 times to account for stochastic variability. Apply error propagation models to XRD lattice parameter calculations .
  • Data Contradiction Example : Discrepancies in reported melting points of Ce-Pt alloys (e.g., 1600°C vs. 1550°C) may arise from impurity levels (e.g., oxygen content). Conduct EDX mapping to validate purity .

Q. How can researchers resolve contradictions in reported catalytic activities of Ce-Pt systems across studies?

  • Stepwise Approach :

Systematic Review : Compare synthesis protocols (e.g., colloidal vs. impregnation methods).

Control Experiments : Isolate variables (e.g., Pt particle size, CeO₂ morphology).

Meta-Analysis : Use ANOVA to assess statistical significance of activity differences .

  • Case Study : Conflicting TOF values for methanol oxidation (0.15 s⁻¹ vs. 0.22 s⁻¹) may stem from differences in electrochemical surface area (ECSA) normalization methods .

Q. What computational strategies improve the predictive accuracy of Ce-Pt catalytic behavior?

  • Recommended Workflow :

Machine Learning (ML) : Train models on existing catalytic datasets (e.g., binding energies, reaction barriers).

Multiscale Modeling : Combine DFT (electronic scale) with kinetic Monte Carlo (reactor scale).

Validation : Cross-check predictions with operando XAFS/FTIR .

Methodological and Ethical Considerations

Q. How should researchers design experiments to study synergistic effects in Ce-Pt bimetallic catalysts?

  • Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model:

  • Population : CeO₂-supported Pt nanoparticles.
  • Intervention : Doping with transition metals (e.g., Fe, Cu).
  • Comparison : Undoped Ce-Pt systems.
  • Outcome : Enhanced oxygen storage capacity (OSC) .

Q. What ethical and reproducibility standards apply to Ce-Pt research?

  • Key Practices :

  • Data Transparency : Share raw characterization data (e.g., XRD .raw files) via repositories like Zenodo.
  • Ethical Compliance : Declare hazardous material protocols (e.g., Pt precursor toxicity) and obtain institutional review board (IRB) approval for collaborative human studies (e.g., catalytic sensor applications) .

Tables for Experimental Design

Table 1 : Common Pitfalls in Ce-Pt Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Pt nanoparticle aggregationUse capping agents (e.g., PVP) during synthesis
CeO₂ phase instabilityPre-calcine supports at ≥500°C
Inconsistent activity measurementsStandardize ECSA measurement protocols

Table 2 : Recommended Journals for Ce-Pt Research

Journal NameFocus Area
ACS CatalysisMechanistic and kinetic studies
Journal of Physical Chemistry CComputational and interfacial analyses
Applied Catalysis B: EnvironmentalEnvironmental applications (e.g., NOx reduction)

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